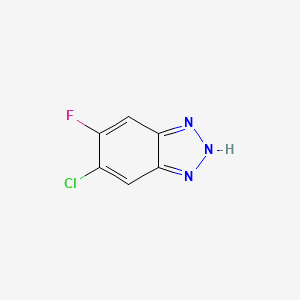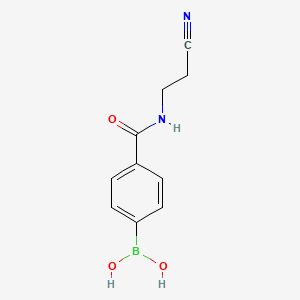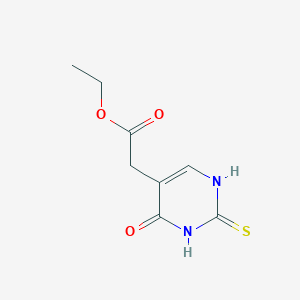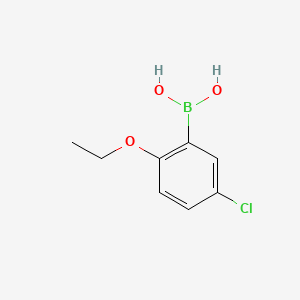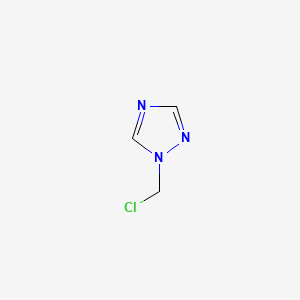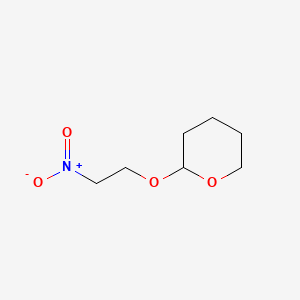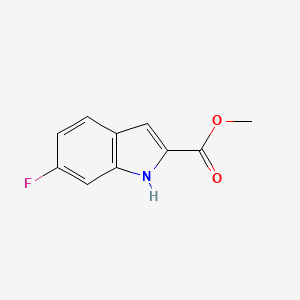
methyl 6-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 6-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 . It belongs to the class of indole derivatives .
Molecular Structure Analysis
The InChI code for methyl 6-fluoro-1H-indole-2-carboxylate is 1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of methyl 6-fluoro-1H-indole-2-carboxylate is 193.18 . Other physical and chemical properties such as boiling point, density, and pKa were not found in the search results.Scientific Research Applications
Antiviral Agents
Indole derivatives, including methyl 6-fluoro-1H-indole-2-carboxylate, have been studied for their potential as antiviral agents. These compounds have shown inhibitory activity against various viruses, including influenza A, by binding with high affinity to viral proteins and interfering with the viral replication process .
Anti-inflammatory Applications
The indole nucleus is a common feature in many synthetic drugs with anti-inflammatory properties. Methyl 6-fluoro-1H-indole-2-carboxylate could serve as a scaffold for developing new derivatives with enhanced anti-inflammatory effects, potentially leading to novel treatments for conditions like arthritis and other inflammatory diseases .
Anticancer Therapeutics
Indole derivatives are known to possess anticancer activities. Methyl 6-fluoro-1H-indole-2-carboxylate could be used to synthesize new compounds that target cancer cells, inhibit tumor growth, or enhance the immune system’s ability to fight cancer .
Antimicrobial Applications
Research has indicated that indole derivatives can be effective antimicrobial agents. Methyl 6-fluoro-1H-indole-2-carboxylate may contribute to the development of new antibiotics or antifungal medications, addressing the growing concern of antibiotic resistance .
Neuroprotective Effects
Indole compounds have shown promise in neuroprotection, which could be beneficial in treating neurodegenerative diseases. Methyl 6-fluoro-1H-indole-2-carboxylate might be used to create drugs that protect nerve cells from damage or degeneration .
Enzyme Inhibition
Methyl 6-fluoro-1H-indole-2-carboxylate has potential applications in enzyme inhibition. It could be used to design inhibitors for enzymes like tryptophan dioxygenase, which are involved in various biological pathways and could lead to treatments for diseases where these pathways are dysregulated .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 6-fluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that Methyl 6-fluoro-1H-indole-2-carboxylate may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that Methyl 6-fluoro-1H-indole-2-carboxylate may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that Methyl 6-fluoro-1H-indole-2-carboxylate may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
methyl 6-fluoro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBSKHERZAHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405809 | |
| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-fluoro-1H-indole-2-carboxylate | |
CAS RN |
136818-43-4 | |
| Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




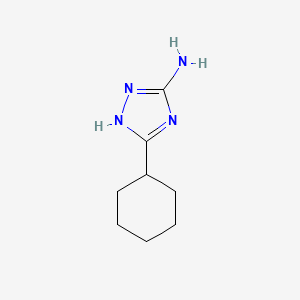
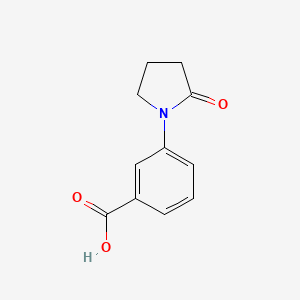
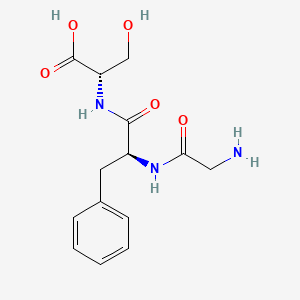

![Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1588018.png)
![(E,E)-[3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)penta-2,4-dienyl]triphenylphosphonium chloride](/img/structure/B1588023.png)
